![molecular formula C14H11BrOS B174762 3-Bromo-4'-(methylthio)benzophenone CAS No. 197439-23-9](/img/structure/B174762.png)
3-Bromo-4'-(methylthio)benzophenone
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Description
3-Bromo-4’-(methylthio)benzophenone is a chemical compound with the molecular formula C14H11BrOS . It is used in various chemical reactions and has several physical and chemical properties that make it useful in different applications .
Molecular Structure Analysis
The molecular structure of 3-Bromo-4’-(methylthio)benzophenone consists of 14 carbon atoms, 11 hydrogen atoms, 1 bromine atom, 1 oxygen atom, and 1 sulfur atom . The average mass of the molecule is 307.206 Da, and the monoisotopic mass is 305.971405 Da .Physical And Chemical Properties Analysis
3-Bromo-4’-(methylthio)benzophenone has a molecular weight of 307.206 Da . Other physical and chemical properties such as boiling point, melting point, and density are not explicitly mentioned in the search results.Scientific Research Applications
Photochemical Applications
3-Bromo-4'-(methylthio)benzophenone has shown relevance in photochemical studies. For instance, it has been used in the synthesis of oxetanes through a photochemical addition process with high selectivity for certain configurations, as demonstrated by Morris, Smith, and Walsh (1987) in their study on oxetane synthesis using methyl vinyl sulphides (Morris, Smith, & Walsh, 1987). Additionally, Xia (1989) explored the photoinduced addition reactions involving 3-bromo benzophenone, leading to the synthesis of new compounds (Xia, 1989).
Synthesis of Derivatives and Complexes
3-Bromo-4'-(methylthio)benzophenone serves as a precursor in the synthesis of various derivatives and complexes. Yin et al. (2008) described a method to synthesize 3-methylthio-substituted furans and related derivatives, highlighting the versatility of this compound in organic synthesis (Yin et al., 2008).
Photoinitiator and Photopolymerization Studies
This compound has also been investigated for its potential use in photoinitiator and photopolymerization processes. For instance, Sibi (2000) discussed the use of a related benzophenone in preparing photoinitiators for acrylate polymerization (Sibi, 2000).
Organic Synthesis and Mechanistic Studies
The compound's role in organic synthesis and mechanistic studies is also significant. Faragher and Gilchrist (1976) detailed the conversion of 2-(bromomethyl)benzophenone into naphthalene derivatives, providing insights into reaction mechanisms involving similar compounds (Faragher & Gilchrist, 1976).
properties
IUPAC Name |
(3-bromophenyl)-(4-methylsulfanylphenyl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrOS/c1-17-13-7-5-10(6-8-13)14(16)11-3-2-4-12(15)9-11/h2-9H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QODWEMIHVHUNFU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C(=O)C2=CC(=CC=C2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrOS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-4'-(methylthio)benzophenone |
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